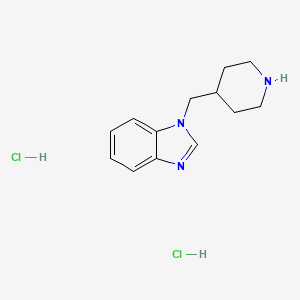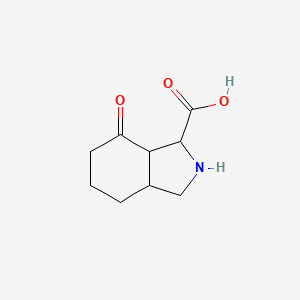
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
描述
®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylaminomethyl substituent, and two fluorine atoms on the pyrrolidine ring The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,4-difluorobutane derivative.
Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced via a nucleophilic substitution reaction using a methylamine derivative.
Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification and Isolation: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atoms with other substituents using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in azide or nitrile derivatives.
科学研究应用
®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of chiral drugs with specific biological activities.
Organic Synthesis:
Biological Studies: The compound is used in studies to investigate the effects of fluorine substitution on biological activity and metabolic stability.
Industrial Applications: It is employed in the production of agrochemicals, polymers, and materials with specialized properties.
作用机制
The mechanism of action of ®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the chiral center can influence the binding affinity and selectivity of the compound. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine: The enantiomer of the compound with the (S)-configuration.
1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: A similar compound lacking the methyl group on the amine.
1-Boc-2-(methylaminomethyl)pyrrolidine: A similar compound without the fluorine atoms.
Uniqueness
®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine is unique due to the combination of its chiral center, fluorine atoms, and Boc protecting group. This combination imparts specific chemical and biological properties, such as increased metabolic stability, enhanced binding affinity, and improved selectivity in biological systems. The presence of fluorine atoms can also influence the compound’s lipophilicity and electronic properties, making it a valuable tool in drug design and development.
属性
IUPAC Name |
tert-butyl (2R)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHTVXAQWRDGH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)




![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)

![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)



![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)
